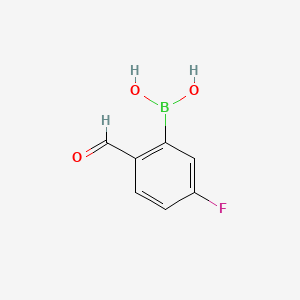

5-Fluoro-2-formylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

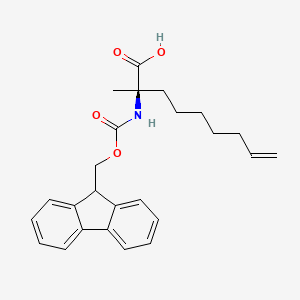

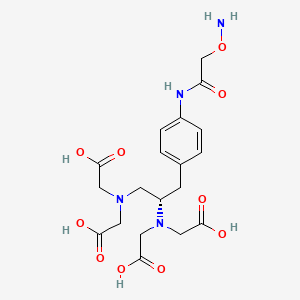

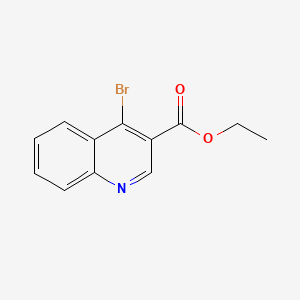

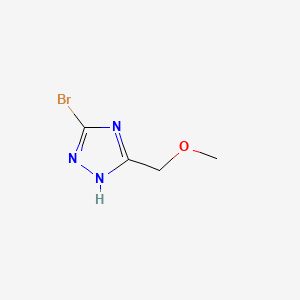

5-Fluoro-2-formylphenylboronic acid is a chemical compound with the molecular formula C7H6BFO3 . It is a type of boronic acid, which are compounds known for their significant importance in chemistry . The presence of an electron-withdrawing substituent in this compound results in a considerable rise in acidity compared to its analogues .

Synthesis Analysis

The synthesis of 5-Fluoro-2-formylphenylboronic acid involves several steps. The introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity . The kinetics of the reaction is dependent on the substituents in the aromatic ring .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-formylphenylboronic acid is characterized by the presence of a boronic acid group and a formyl group attached to a phenyl ring, which also carries a fluorine atom . The presence of these groups and the electron-withdrawing nature of the fluorine atom contribute to the unique properties of this compound .

Chemical Reactions Analysis

The chemical reactions involving 5-Fluoro-2-formylphenylboronic acid are influenced by the presence of the formyl group and the boronic acid group. The formyl group increases the acidity of the compound, which can significantly affect its reactivity . In some solutions, the compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole .

Physical And Chemical Properties Analysis

5-Fluoro-2-formylphenylboronic acid is a solid compound with a molecular weight of 167.93 . It has a density of 1.33±0.1 g/cm3 . The compound’s boiling point is predicted to be 360.2±52.0 °C .

Scientific Research Applications

Antimicrobial Activity

5-Fluoro-2-formylphenylboronic acid and its analogs have shown promising antimicrobial activity. For instance, 5-Trifluoromethyl-2-formylphenylboronic acid has been synthesized and studied for its antimicrobial properties . It has shown moderate action against Candida albicans, higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus . The compound’s potential mechanism of action is believed to be through the inhibition of cytoplasmic leucyl-tRNA synthetase (LeuRS) of the microorganism .

Suzuki-Miyaura Coupling

5-Fluoro-2-formylphenylboronic acid can be used as a reagent in Suzuki-Miyaura coupling . This is a widely applied transition metal catalyzed carbon–carbon bond forming reaction. The organoboron reagents used in this process are generally stable, readily prepared, and environmentally benign .

Synthesis of Stable Dye-Sensitized Solar Cells

This compound can be used as a reactant in the synthesis of stable dye-sensitized solar cells . Dye-sensitized solar cells are a type of thin film solar cell that convert sunlight into electricity.

Synthesis of Biologically Active Molecules

5-Fluoro-2-formylphenylboronic acid can be used in the synthesis of biologically active molecules . For example, it can be used in heteroarylation for the synthesis of HIF-1 inhibitors .

Preparation of Phenylboronic Catechol Esters

Similar compounds like 2-Fluorophenylboronic acid have been used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

3-Fluorophenylboronic acid, another similar compound, has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These compounds are made by palladium-catalyzed cross-couplings .

Safety And Hazards

Future Directions

The unique properties of 5-Fluoro-2-formylphenylboronic acid, particularly its increased acidity due to the presence of the formyl group, make it a promising compound for further study . Its potential as an antibacterial agent has been confirmed, and there is interest in exploring its possible mechanisms of action .

properties

IUPAC Name |

(5-fluoro-2-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYQNYPIYYNUCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675314 |

Source

|

| Record name | (5-Fluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-formylphenylboronic acid | |

CAS RN |

1256355-30-2 |

Source

|

| Record name | (5-Fluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-formylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

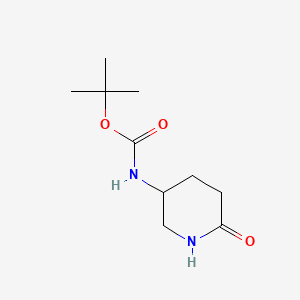

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567142.png)

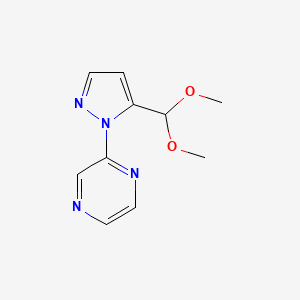

![tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B567155.png)